REACTION_CXSMILES
|
CO[CH:3](OC)[CH:4]([C:17]#[N:18])[CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([Cl:14])=[C:8]([O:15][CH3:16])[CH:7]=1.[NH2:21][C:22]([NH2:24])=[NH:23]>>[NH2:23][C:22]1[N:24]=[C:17]([NH2:18])[C:4]([CH2:5][C:6]2[CH:7]=[C:8]([O:15][CH3:16])[C:9]([Cl:14])=[C:10]([O:12][CH3:13])[CH:11]=2)=[CH:3][N:21]=1
|
Name
|
4-chloro-3,5-dimethoxy-α-cyano-hydrocinnamaldehyde dimethyl acetal
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=CC(=C(C(=C1)OC)Cl)OC)C#N)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours with 140 ml
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation on an oil bath at 160° C.
|
Type
|
TEMPERATURE
|
Details
|
the residue heated for 15-20 minutes at this temperature
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
of water and removed by filtration under suction
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |